5-[(Diphenylacetyl)amino]-2-hydroxybenzoic acid
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Overview
Description
5-(2,2-DIPHENYLACETAMIDO)-2-HYDROXYBENZOIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoic acid core substituted with a 2,2-diphenylacetamido group and a hydroxyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-DIPHENYLACETAMIDO)-2-HYDROXYBENZOIC ACID typically involves the acylation of 2-hydroxybenzoic acid with 2,2-diphenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-(2,2-DIPHENYLACETAMIDO)-2-HYDROXYBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 5-(2,2-diphenylacetamido)-2-ketobenzoic acid or 5-(2,2-diphenylacetamido)-2-carboxybenzoic acid.
Reduction: Formation of 5-(2,2-diphenylamino)-2-hydroxybenzoic acid.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
5-(2,2-DIPHENYLACETAMIDO)-2-HYDROXYBENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,2-DIPHENYLACETAMIDO)-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Hydroxybenzoic Acid (Salicylic Acid): Shares the benzoic acid core but lacks the diphenylacetamido group.
2,2-Diphenylacetic Acid: Contains the diphenylacetyl moiety but lacks the benzoic acid core.
N-Phenyl-2-hydroxybenzamide: Similar structure but with a phenyl group instead of the diphenylacetyl group.
Uniqueness: 5-(2,2-DIPHENYLACETAMIDO)-2-HYDROXYBENZOIC ACID is unique due to the presence of both the 2,2-diphenylacetamido and hydroxyl groups on the benzoic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H17NO4 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-[(2,2-diphenylacetyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C21H17NO4/c23-18-12-11-16(13-17(18)21(25)26)22-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,23H,(H,22,24)(H,25,26) |
InChI Key |
PZSSCILPUFAAMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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